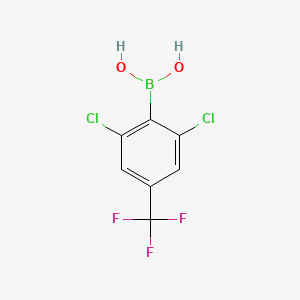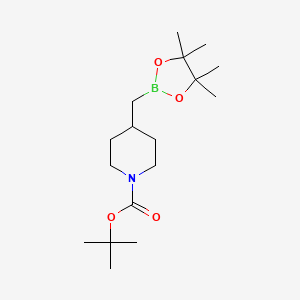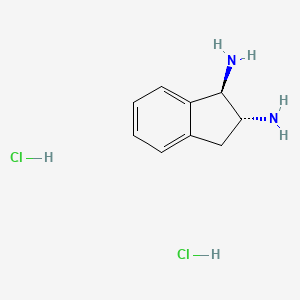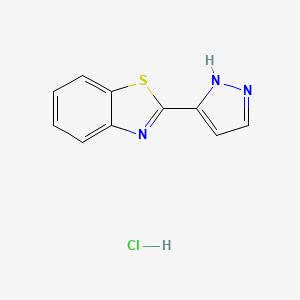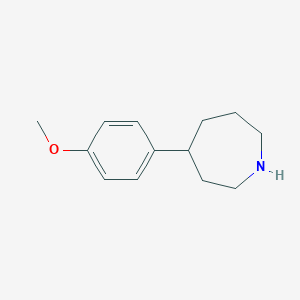
4-(4-Methoxyphenyl)azepane
Vue d'ensemble
Description
4-(4-Methoxyphenyl)azepane, also known as MPAA, is a chemical compound that belongs to the class of azepanes. It is a six-membered ring with a nitrogen atom and a methoxyphenyl group attached to it. MPAA has gained attention in the field of medicinal chemistry due to its potential applications as a drug candidate.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)azepane has shown potential as a drug candidate for various medical conditions such as depression, anxiety, and neuropathic pain. It has been reported to exhibit antidepressant-like effects in animal models, which could be attributed to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. This compound has also been found to have anxiolytic effects, which could be useful in the treatment of anxiety disorders. Additionally, this compound has been shown to reduce neuropathic pain in animal models, which could be due to its ability to modulate the activity of voltage-gated sodium channels.
Mécanisme D'action
The exact mechanism of action of 4-(4-Methoxyphenyl)azepane is not fully understood. However, it has been proposed that this compound may act as a modulator of various neurotransmitters and ion channels in the brain and nervous system. It has been suggested that this compound may increase the levels of serotonin and dopamine by inhibiting their reuptake, leading to an increase in their availability in the synaptic cleft. This compound has also been reported to modulate the activity of voltage-gated sodium channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to modulate the levels of neurotransmitters such as serotonin and dopamine, which could contribute to its antidepressant-like effects. This compound has also been shown to reduce the activity of voltage-gated sodium channels, which could contribute to its analgesic effects. Additionally, this compound has been found to have anxiolytic effects, which could be due to its ability to modulate the activity of GABA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Methoxyphenyl)azepane has several advantages as a drug candidate. It has been reported to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. Additionally, this compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, which could limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-(4-Methoxyphenyl)azepane. One area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the investigation of the potential applications of this compound in the treatment of other medical conditions, such as epilepsy and chronic pain. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been reported to exhibit antidepressant-like, anxiolytic, and analgesic effects in animal models. However, further studies are needed to determine its safety and efficacy in humans. This compound has several advantages as a drug candidate, including good pharmacokinetic properties and good tolerability in animal studies. Future research on this compound should focus on the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other medical conditions, and the further understanding of its mechanism of action.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-12(5-7-13)11-3-2-9-14-10-8-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVYQYUDRXISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
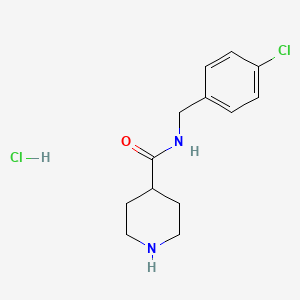
![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)
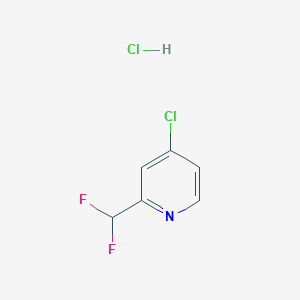
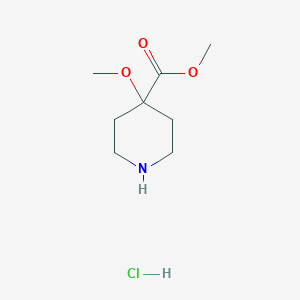


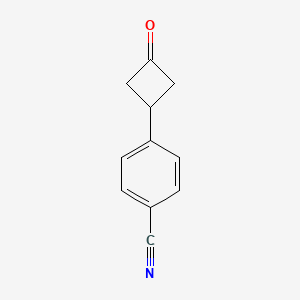
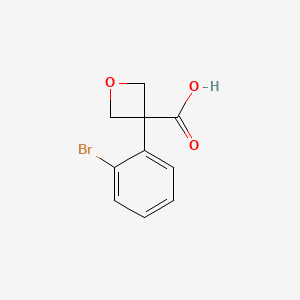
![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
